ベンジル-α,α-D2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-alpha,alpha-D2-amine is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 109.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl-alpha,alpha-D2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-alpha,alpha-D2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

ベンジル-α,α-D2-アミンは、医薬品化学において医薬品化合物の合成に使用されます。 その構造は、さまざまな治療薬の合成のためのビルディングブロックとして機能します . 例えば、アドレノレセプター、ドーパミンレセプターなどの重要なレセプターを標的とするのに重要な2-フェネチルアミンの開発に使用されます .

農業

農業では、ベンジル-α,α-D2-アミンは、植物生長調整剤や農薬の合成に関与する可能性があります。 その誘導体は植物の生育や発達に影響を与える可能性があり、これらの化学物質と植物生化学との相互作用を研究するために使用できます .

材料科学

材料科学では、ベンジル-α,α-D2-アミンは、ポリマーの改質や、改善された特性を持つ新素材の創出に使用されます。 これは、モノマーまたは架橋剤として作用して、材料の強度と耐久性を向上させることができます .

産業用途

産業的には、ベンジル-α,α-D2-アミンは、染料、樹脂、その他の化学物質の合成における前駆体です。 これは、化学反応や経路を追跡するために安定同位体標識化合物を必要とするプロセスで使用されます .

環境用途

環境科学者は、汚染源を追跡し、生化学的サイクルを理解するために、ベンジル-α,α-D2-アミンを使用します。 その同位体標識は、環境における汚染物質の移動と変換を追跡するのに役立ちます .

食品業界

食品業界では、ベンジル-α,α-D2-アミンは、食品の安全性と品質を確保するための分析方法に使用できる可能性があります。 これは、特定の化合物の存在を特定し、その代謝経路を理解するのに役立ちます .

化粧品

ベンジル-α,α-D2-アミンは、化粧品業界で新製品の研究に使用される可能性があります。 その誘導体は、防腐剤として作用するか、化粧品配合において他の機能的な役割を果たす可能性があります .

生化学研究

生化学では、ベンジル-α,α-D2-アミンは、酵素-基質相互作用や代謝経路の研究に役立ちます。 これは、酵素アッセイや質量分析における標準として使用され、生化学的プロセスを理解します .

作用機序

Target of Action

The primary target of Benzyl-alpha,alpha-D2-amine is Monoamine oxidase type B (MAO-B) . This enzyme catalyzes the oxidative deamination of biogenic and xenobiotic amines and plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . MAO-B preferentially degrades benzylamine and phenylethylamine .

Biochemical Pathways

The biochemical pathways affected by Benzyl-alpha,alpha-D2-amine are likely related to the metabolism of biogenic and xenobiotic amines, given the role of its target, MAO-B . By potentially inhibiting MAO-B, Benzyl-alpha,alpha-D2-amine could affect the degradation of certain amines, leading to changes in their concentrations and thus influencing related biochemical pathways.

Result of Action

The molecular and cellular effects of Benzyl-alpha,alpha-D2-amine’s action would likely be related to changes in the concentrations of certain amines, given its potential inhibitory effect on MAO-B . These changes could have various downstream effects, potentially influencing neurological and vascular function.

生化学分析

Biochemical Properties

Benzyl-alpha,alpha-D2-amine plays a significant role in biochemical reactions due to its unique isotopic labeling. It interacts with various enzymes, proteins, and other biomolecules, providing insights into reaction mechanisms and metabolic pathways. The deuterium atoms in Benzyl-alpha,alpha-D2-amine can alter the reaction kinetics, leading to a kinetic isotope effect. This effect is particularly useful in studying enzyme-catalyzed reactions, as it helps in identifying the rate-determining steps and understanding the enzyme’s catalytic mechanism .

Cellular Effects

Benzyl-alpha,alpha-D2-amine influences various types of cells and cellular processes. Its incorporation into cellular systems can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of deuterium can lead to subtle changes in the vibrational frequencies of chemical bonds, which can impact the interactions between biomolecules. This can result in altered cellular responses, such as changes in signal transduction pathways or modifications in gene expression patterns .

Molecular Mechanism

The molecular mechanism of Benzyl-alpha,alpha-D2-amine involves its interaction with biomolecules at the molecular level. The deuterium atoms in the compound can form stronger bonds compared to hydrogen, leading to changes in binding interactions with enzymes and other proteins. This can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, Benzyl-alpha,alpha-D2-amine can influence gene expression by affecting the transcriptional machinery or by modulating the activity of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl-alpha,alpha-D2-amine can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that Benzyl-alpha,alpha-D2-amine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to Benzyl-alpha,alpha-D2-amine can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Benzyl-alpha,alpha-D2-amine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, Benzyl-alpha,alpha-D2-amine can exhibit toxic or adverse effects, such as disruption of metabolic pathways or induction of oxidative stress .

Metabolic Pathways

Benzyl-alpha,alpha-D2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The deuterium atoms can influence the metabolic flux, leading to changes in metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, resulting in the formation of deuterated metabolites. These metabolites can provide valuable information on the metabolic fate of the compound and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Benzyl-alpha,alpha-D2-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cell, Benzyl-alpha,alpha-D2-amine can interact with intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

Benzyl-alpha,alpha-D2-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, Benzyl-alpha,alpha-D2-amine can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Benzyl-alpha,alpha-D2-amine is crucial for understanding its role in cellular processes and its potential therapeutic applications .

生物活性

Benzyl-alpha,alpha-D2-amine is a deuterated derivative of benzylamine, which has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

1. Synthesis of Benzyl-alpha,alpha-D2-amine

Benzyl-alpha,alpha-D2-amine can be synthesized through various methods involving the deuteration of benzylamine. The process typically includes the use of deuterated reagents or solvents to incorporate deuterium into the amine structure. This modification can influence the compound's biological properties by altering its metabolic stability and interaction with biological targets.

2.1 Antioxidant Activity

Research indicates that compounds related to benzyl-alpha,alpha-D2-amine exhibit significant antioxidant properties. For instance, studies have shown that certain benzylamine derivatives demonstrate high radical scavenging activities against various free radicals, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals. The IC50 values for these activities suggest that modifications in the benzyl structure can enhance antioxidant capacity significantly .

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Benzyl-alpha,alpha-D2-amine | 7.12 ± 2.32 | Not reported |

| Standard (BHA) | 10.00 | Not reported |

The presence of electron-withdrawing groups such as fluorine in the para position has been noted to increase antioxidant activity due to enhanced electron delocalization .

2.2 Anti-inflammatory Activity

Benzyl-alpha,alpha-D2-amine and its derivatives have also been studied for their anti-inflammatory effects. Compounds that share structural similarities with benzyl-alpha,alpha-D2-amine have shown potential in inhibiting pro-inflammatory cytokines and mediators in vitro. For example, certain triazole derivatives containing benzyl moieties exhibited significant inhibition of nitric oxide production in macrophages .

3. Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of benzyl-alpha,alpha-D2-amine is closely linked to its molecular structure. Variations in substituents on the benzene ring can lead to different pharmacological profiles:

- Electron-Withdrawing Groups : Enhance biological activity by stabilizing reactive intermediates.

- Alkyl Substituents : Influence lipophilicity and membrane permeability.

For example, the introduction of a chloro substituent at specific positions on the benzene ring has been associated with increased α-amylase inhibitory activity in related compounds .

4. Molecular Docking Studies

Molecular docking studies have provided insights into how benzyl-alpha,alpha-D2-amine interacts with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in metabolic processes, such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism . The binding energies calculated indicate a strong affinity for these targets:

| Enzyme | Binding Energy (kcal/mol) |

|---|---|

| α-Amylase | -8.9 |

| α-Glucosidase | -9.0 |

These interactions are critical for understanding how modifications to the benzyl structure can enhance or diminish biological activity.

5. Case Studies

Several case studies have highlighted the pharmacological potential of benzyl-alpha,alpha-D2-amine:

- Antidiabetic Activity : Research has shown that derivatives with dual inhibition capabilities against α-amylase and α-glucosidase may serve as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

- Anticancer Properties : Some studies indicate that similar compounds can inhibit deubiquitinase complexes implicated in cancer progression, suggesting a role in anticancer therapies .

特性

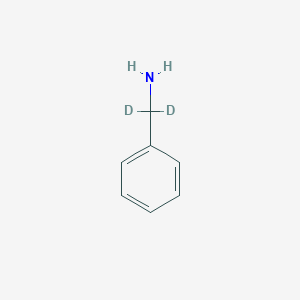

IUPAC Name |

dideuterio(phenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。